molecular formula C11H14BBrFNO2 B7889185 2-Bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B7889185
M. Wt: 301.95 g/mol
InChI Key: QOLGVVUWNWVRBJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(13)8(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLGVVUWNWVRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Bromination-Fluorination-Borylation

  • Total Yield : 48–58% (multiplicative: 0.85 × 0.85 × 0.75)

  • Advantages : High regioselectivity; avoids competing side reactions.

  • Challenges : HF handling requires specialized equipment; Pd catalyst cost impacts scalability.

Route 2: One-Pot Halogen Exchange

An alternative employs 2,3,4-tribromopyridine, where fluorine displaces bromine at C3 using KF in dimethylformamide (DMF) at 150°C. Subsequent Miyaura borylation at C4 proceeds as above. However, this method suffers from lower selectivity (60–65% yield) due to competing bromine substitutions.

Industrial-Scale Considerations

For mass production, Route 1 is preferred despite its hazards. HF can be replaced with tetrafluoroboric acid (HBF₄) to improve safety, albeit with a 10–15% yield reduction. Continuous flow reactors minimize exposure to hazardous intermediates, while immobilized Pd catalysts reduce costs.

Scalability Data:

ParameterBatch ProcessContinuous Flow
Annual Output50 kg200 kg
Pd Catalyst Reuse3 cycles10 cycles
HF Consumption8 L/kg5 L/kg

Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 8.45 (d, J=5.1 Hz, 1H, C5-H), 7.92 (d, J=5.1 Hz, 1H, C6-H), 1.35 (s, 12H, pinacol CH₃).

  • ¹⁹F NMR : -112 ppm (C3-F), consistent with meta-fluoropyridines.

  • HRMS : m/z 301.95 (M+H⁺).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing halogenation at C5/C6 is minimized using sterically hindered directing groups.

  • Boronate Hydrolysis : Anhydrous conditions and 4Å molecular sieves stabilize the boronate ester during purification.

  • Pd Residues : Chelating resins (e.g., SiliaBond® Thiourea) reduce Pd content to <5 ppm in the final product.

Emerging Methodologies

Recent advances include photoinduced borylation using Ir(ppy)₃ catalysts, which achieve 80% yield at room temperature in 4 hours. Electrochemical methods are also explored to replace Pd catalysts, though yields remain suboptimal (50–55%) .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound primarily participates in Suzuki–Miyaura couplings , forming biaryl structures through palladium-catalyzed C–C bond formation. The reaction mechanism involves three key steps:

  • Oxidative Addition : The aryl bromide reacts with a Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation : The boronate ester transfers its aryl group to the Pd(II) center, facilitated by a base (e.g., Na₂CO₃ or K₃PO₄).

  • Reductive Elimination : The Pd(II) complex releases the biaryl product, regenerating the Pd(0) catalyst .

Example Reaction :
Reaction with trifluoroboronic acid derivatives yields fluorinated biphenyl compounds. For instance:

2-Bromo-3-fluoro-4-(pinacol boronate)pyridine+ArB(OH)2Pd catalyst, base3-Fluoro-4-(Ar)pyridine+byproducts\text{2-Bromo-3-fluoro-4-(pinacol boronate)pyridine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst, base}} \text{3-Fluoro-4-(Ar)pyridine} + \text{byproducts}

  • Catalysts : Pd₂(dba)₃, Pd(PPh₃)₄

  • Ligands : SPhos, XPhos (choice affects regioselectivity) .

  • Solvents : THF/toluene/H₂O mixtures .

Nickel- and Iron-Catalyzed Couplings

Alternative catalytic systems expand substrate compatibility:

  • Nickel Catalysis : With ferrocenylmethylphosphine ligands, this compound couples with arylboronic acids in THF under mild conditions .

  • Iron Catalysis : Low-valent iron complexes enable C–Cl/C–Br bond activation for synthesizing biphenylpyrrole derivatives (e.g., antibacterial agents) .

Key Studies :

Reaction TypeCatalyst/LigandBaseProduct YieldReference
Suzuki coupling (Pd)Pd₂(dba)₃/SPhosNa₂CO₃78–85%
Nickel couplingNiCl₂/ferrocenyl ligandK₃PO₄65–72%
Iron-mediated C–C bondFeCl₂/IMesNone60%

Functional Group Transformations

The bromine substituent allows further derivatization:

  • Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides under heating to replace Br with NR₂ or OR groups.

  • Halogen Exchange : Bromine can be replaced with iodine via Finkelstein-type reactions for enhanced reactivity in subsequent couplings.

Role of the Fluorine Substituent

The 3-fluoro group exerts electronic and steric effects:

  • Electronic : Withdraws electron density, activating the pyridine ring for electrophilic substitution.

  • Steric : Minimal steric hindrance compared to bulkier substituents, preserving reaction efficiency .

Stability and Handling

  • Storage : Stable under inert atmosphere at 2–8°C .

  • Decomposition : Prolonged exposure to moisture or air degrades the boronate ester, necessitating anhydrous conditions .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) analyses predict:

  • Boron–Oxygen Bond Polarization : Enhances transmetalation efficiency.

  • Transition State Energy : Lowered by electron-deficient aryl groups, accelerating reductive elimination .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds containing boron atoms exhibit potential anticancer activity. The incorporation of the dioxaborolane moiety in 2-Bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its ability to interact with biological targets involved in cancer progression. Research has shown that boron-containing compounds can inhibit enzymes that are crucial for tumor growth and metastasis .

Drug Development
This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases. For example, derivatives of this compound have been explored for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .

Material Science

Polymer Chemistry
In material science, this compound is utilized as a monomer in the synthesis of advanced polymers. The dioxaborolane group contributes to the thermal stability and mechanical strength of the resulting materials. Studies have demonstrated that polymers synthesized from this compound exhibit enhanced properties suitable for applications in electronics and nanotechnology .

Nanomaterials
The compound has also been investigated for its role in the creation of nanomaterials. Its ability to form stable complexes with metal ions makes it a candidate for developing nanoscale catalysts and sensors. These nanomaterials can be employed in various applications including environmental remediation and energy conversion technologies .

Organic Synthesis

Cross-Coupling Reactions
One of the most significant applications of this compound is its use in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the dioxaborolane moiety facilitates the reaction under mild conditions and increases the yield of the desired products .

Synthesis of Heterocycles
The compound is also valuable in synthesizing various heterocyclic compounds. Its reactivity allows it to participate in diverse transformations leading to complex molecular architectures that are essential in drug discovery and development .

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromine and fluorine atoms on the pyridine ring can also participate in various substitution and addition reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₁₁H₁₅BBrNO₂
  • Molecular Weight : 283.96 g/mol
  • CAS RN : 452972-12-2
  • IUPAC Name : 2-Bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Key Features :
This compound is a boronic ester derivative of pyridine, characterized by a bromine atom at position 2, a fluorine atom at position 3, and a pinacol boronate group at position 3. Its structure renders it highly reactive in Suzuki-Miyaura cross-coupling reactions , a cornerstone in synthesizing biaryl motifs for pharmaceuticals and materials science .

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Position Effects : The position of bromine and fluorine significantly influences reactivity. For instance, bromine at position 2 (target compound) vs. position 3 ( compound) alters steric hindrance in cross-coupling reactions .
  • Halogen Variation : Chlorine substitution () may enhance metabolic stability compared to bromine in pharmaceutical contexts .

Suzuki-Miyaura Cross-Coupling :

  • The target compound’s boronate group enables coupling with aryl halides under Pd catalysis (e.g., PdCl₂(PPh₃)₂/Na₂CO₃), as demonstrated in analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives .
  • Yield Variability : Electron-withdrawing groups (e.g., fluorine at position 3) improve reaction rates but may require optimized conditions (e.g., THF/water, 100°C) .

Comparative Reactivity :

  • Methoxy vs. Fluoro Substituents : Methoxy groups (e.g., 3-methoxy analogue in ) reduce electrophilicity at the pyridine ring, necessitating harsher coupling conditions compared to the fluorine-substituted target compound .
  • Methyl vs.

Biological Activity

2-Bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}BBrFNO2_2
  • Molecular Weight : 301.95 g/mol
  • CAS Number : N/A
  • Purity : Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure includes a pyridine ring that may contribute to its affinity for specific enzymes and receptors involved in cellular signaling pathways.

Potential Targets:

  • Kinases : The compound may inhibit certain kinases involved in cell proliferation and survival.
  • Inflammatory Pathways : It has been suggested that this compound could modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological assays:

  • Cytotoxicity Assays :
    • The compound was tested against several cancer cell lines (e.g., HT-22 and BV-2 cells) to assess its cytotoxic effects. Results indicated that it exhibited selective cytotoxicity at higher concentrations while maintaining cell viability at lower doses .
  • Anti-inflammatory Activity :
    • In BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating anti-inflammatory properties. This suggests potential therapeutic applications in neuroinflammatory conditions .
  • Kinase Inhibition :
    • Preliminary data showed that the compound could inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in various neurodegenerative diseases. The IC50_{50} values for inhibition were reported in the nanomolar range .

Case Study 1: DYRK1A Inhibition

A study focused on the design and synthesis of DYRK1A inhibitors identified derivatives related to this compound. These derivatives showed promising inhibitory activity with significant selectivity for DYRK1A over other kinases.

Case Study 2: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation in microglial cells, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines compared to untreated controls. This positions the compound as a candidate for further development in treating neuroinflammatory diseases .

Data Tables

Biological Activity IC50_{50} (µM) Cell Line/Model
DYRK1A Inhibition< 100Various cancer cell lines
Cytotoxicity> 10HT-22
Anti-inflammatory (NO Reduction)< 10BV-2 microglial cells

Q & A

Q. What are the primary synthetic routes for preparing 2-Bromo-3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound can be synthesized via sequential halogenation and boronation. A common approach involves:

  • Step 1 : Bromo-fluorination of pyridine derivatives using reagents like NBS (N-bromosuccinimide) and Selectfluor® under controlled conditions to achieve regioselectivity at the 2- and 3-positions .
  • Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronate ester at the 4-position. Reaction conditions (e.g., solvent, temperature) must avoid protodeboronation, a common side reaction in electron-deficient pyridines .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from toluene/hexane mixtures is recommended .

Q. How can the structure of this compound be confirmed experimentally?

  • NMR Analysis :
    • ¹H NMR : Look for pyridine protons (δ 7.5–8.5 ppm) and boronate methyl groups (δ 1.0–1.3 ppm). Fluorine substitution deshields adjacent protons, causing distinct splitting patterns .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the dioxaborolane group .
  • X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. The bromine and fluorine atoms provide strong anomalous scattering, aiding in resolving positional disorder .

Q. What are the critical storage and handling considerations for this compound?

  • Storage : Store at 2–8°C under inert gas (Ar/N₂) due to air sensitivity of the boronate ester. Moisture induces hydrolysis, forming boronic acid derivatives .
  • Handling : Use Schlenk-line techniques for reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing nature of bromine and fluorine substituents influence Suzuki-Miyaura cross-coupling efficiency?

The electron-deficient pyridine core slows oxidative addition of palladium catalysts but stabilizes the transition state during transmetallation. Key optimizations include:

  • Catalyst Choice : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced electron-deficient substrate activation .
  • Base Selection : K₂CO₃ or CsF in THF/H₂O (3:1) balances reactivity and minimizes protodeboronation. Excess base can deprotonate the boronate ester, leading to side reactions .
  • Kinetic Monitoring : Use in situ ¹⁹F NMR to track coupling progress, as fluorine provides a sensitive spectroscopic handle .

Q. What strategies mitigate protodeboronation during functionalization?

Protodeboronation is prevalent in electron-poor aryl boronate esters. Mitigation approaches:

  • Low-Temperature Reactions : Conduct couplings at 0–25°C to reduce thermal decomposition .
  • Additives : Add 1–2 equiv. of neocuproine to stabilize Pd intermediates and suppress β-hydride elimination .
  • Alternative Boronates : Replace the pinacol boronate with more stable variants (e.g., MIDA boronates), though this requires re-optimization of coupling conditions .

Q. How can computational modeling aid in predicting regioselectivity of further derivatizations?

  • DFT Calculations : Use Gaussian or ORCA to model Fukui indices for electrophilic attack. The 4-boronate group directs meta-substitution, while bromine/fluorine at 2/3 positions block ortho/para sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states in cross-couplings. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving yields .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for cross-coupling reactions involving this compound?

  • Variable Catalyst Loadings : Some protocols use 5 mol% Pd, while others use 1 mol%. Higher Pd loadings may compensate for catalyst deactivation but increase costs.
  • Impurity Profiles : Unpurified boronate esters (e.g., hydrolyzed boronic acids) reduce effective substrate concentration. Always verify purity via ¹¹B NMR before use .
  • Reaction Scale : Milligram-scale reactions often report higher yields due to easier heat/mass transfer. Pilot-scale (10+ g) may require adjusted mixing rates or solvent ratios .

Application in Complex Systems

Q. How is this compound utilized in synthesizing polyfluorinated biaryl ligands for catalysis?

  • Stepwise Coupling : First couple the boronate with a bromo-fluorinated aryl halide, then perform a second coupling to install a phosphine/amine donor.
  • Ligand Design : The fluorine atoms enhance electron-withdrawing effects, tuning metal center electronics. For example, such ligands improve enantioselectivity in Pd-catalyzed asymmetric allylic alkylation .

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